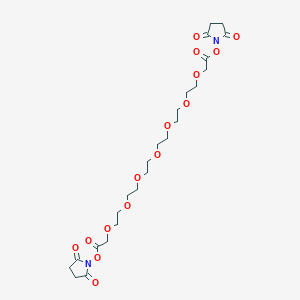

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester is a homobifunctional cross-linker widely used in proteomics research. This compound is known for its ability to facilitate the coupling of amino-substituted molecules, making it a valuable tool in biochemical and medical research .

Mechanism of Action

Target of Action

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, also known as (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate, is primarily used in the preparation of five sLex dimers and five sLex carboxylic acids . The compound’s primary targets are the amino-substituted sLex molecules .

Mode of Action

The compound acts by coupling chemoenzymically synthesized amino-substituted sLex to homo-bifunctional cross-linkers of varying chain lengths . This process allows for the creation of sLex dimers and carboxylic acids .

Result of Action

The result of the compound’s action is the successful synthesis of sLex dimers and carboxylic acids . These molecules have various applications in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester typically involves the reaction of Heptaoxatricosanedioic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of:

Biological Activity

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester (HOBN) is a compound that has garnered attention in biochemical research due to its potential applications in protein modification and drug delivery systems. This article explores the biological activity of HOBN, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxysuccinimide (NHS) groups that facilitate the conjugation of various biomolecules. The general formula can be represented as:

where n, m, p, and q vary based on the specific esterification process used. The NHS moiety is particularly significant for its ability to react with primary amines, leading to stable amide bonds.

The biological activity of HOBN primarily revolves around its ability to modify proteins through acylation. The NHS esters react with amino acids in proteins, allowing for site-specific labeling and modification. This reaction is crucial for developing bioconjugates that can be used in therapeutic applications or as diagnostic tools.

- Protein Modification : HOBN can selectively label proteins at their N-termini or lysine residues, enhancing their stability and functionality. This property is essential in creating targeted drug delivery systems where proteins are modified to improve their pharmacokinetics.

- Cellular Uptake : Research has shown that fatty acid derivatives like HOBN can significantly enhance the cellular uptake of conjugated proteins. For instance, palmitoylated derivatives have demonstrated up to 140-fold higher uptake in Caco-2 cell monolayers compared to their non-modified counterparts .

Applications in Research

HOBN has been utilized in various research contexts, particularly in studies focused on:

- Drug Delivery Systems : By modifying therapeutic agents with HOBN, researchers can enhance the solubility and bioavailability of drugs. The ability to form stable conjugates allows for controlled release profiles, which are critical in cancer therapy and other chronic conditions.

- Bioconjugation Techniques : HOBN serves as a crosslinker for creating polyacrylamide gels used in studying cell-extracellular matrix interactions. These gels mimic physiological conditions, allowing researchers to investigate cellular behaviors under controlled mechanical environments .

Case Studies

- Protein Labeling : A study demonstrated the effectiveness of HOBN in labeling proteins for tracking within cellular environments. The labeled proteins retained their biological activity while allowing researchers to visualize protein interactions through fluorescence techniques .

- Therapeutic Applications : In a therapeutic context, HOBN-modified peptides showed improved efficacy in targeting specific cancer cells, highlighting its potential as a platform for developing targeted therapies .

- Metabolomics Studies : Recent advancements have utilized HOBN derivatives for amino acid quantification in metabolomics, showcasing its versatility beyond protein modification .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₈ |

| Molecular Weight | 368.34 g/mol |

| Appearance | White to light brown crystalline powder |

| Solubility | Soluble in aqueous buffers |

| Key Reaction | Forms stable amide bonds with primary amines |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211746-85-9 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.